N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)14(20)16-10-13-9-12(3)17-15(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXCHJYBHYJVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.
Attachment of the Isobutyramide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle :
- The target and compound share a pyrimidine core, while compounds are pyridine-based. Pyrimidines often exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, influencing receptor binding .
The target lacks halogens, suggesting improved biocompatibility for pharmaceutical use. Amide Groups: The target’s isobutyramide (branched C₃H₇-CONH-) differs from pivalamide (C(CH₃)₃-CONH-) in . Piperidinyl Groups: Present in both the target and compound, this substituent increases lipophilicity and may facilitate blood-brain barrier penetration.
Molecular Weight and Solubility :
Crystallographic Data
- ’s compound crystallizes in a triclinic system (P1) with extensive hydrogen-bonding networks. The target’s isobutyramide group may similarly stabilize crystal packing, though experimental validation is needed .
Biological Activity
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a synthetic compound belonging to the class of pyrimidine derivatives, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H26N4. Its structure features a pyrimidine core, a piperidine ring, and an isobutyramide moiety. The specific arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways involved in inflammation and cellular proliferation.
Potential Targets
- GSK-3β Inhibition : Similar compounds have demonstrated inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including metabolism and cell survival .
- Anti-inflammatory Activity : The compound may suppress the production of pro-inflammatory cytokines and nitric oxide (NO), indicating potential therapeutic benefits in inflammatory conditions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- GSK-3β Inhibition : A study highlighted that compounds with similar structures to this compound effectively inhibit GSK-3β, showcasing their potential in treating neurodegenerative diseases like Alzheimer's .
- Inflammation Models : In lipopolysaccharide (LPS)-induced inflammation models, this compound exhibited significant suppression of inflammatory markers, suggesting its utility in managing chronic inflammatory diseases .
- Neurodegenerative Disease Models : Research indicated that the compound could protect against tau hyperphosphorylation, a hallmark of neurodegeneration, thus presenting a promising avenue for further investigation into neuroprotective therapies .
Q & A
Q. What are the optimized synthetic routes for N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Pyrimidine core formation : Condensation of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine with formaldehyde under acidic conditions.
- Methylisobutyramide conjugation : Reaction with isobutyryl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
Yield optimization requires strict control of temperature, solvent polarity (e.g., dichloromethane for better solubility), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at ~1.34 Å in the pyrimidine ring) and dihedral angles (e.g., 72.4° between pyrimidine and piperidine rings). Asymmetric units may show disorder in flexible groups (e.g., methoxy substituents) .
- Spectroscopic methods :
- NMR : NMR peaks at δ 1.15 ppm (isobutyramide methyl groups) and δ 3.50 ppm (piperidine protons).
- IR : Stretching vibrations at 1650 cm (amide C=O) confirm functional groups .
Table 1 : Key structural parameters from crystallography
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–N bond (pyrimidine) | 1.34 | |
| Piperidine chair conformation | Yes | |
| Dihedral angle (pyrimidine-piperidine) | 72.4 |
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported pharmacological data for this compound?
Discrepancies in IC values (e.g., kinase inhibition assays) may arise from:
- Assay conditions : Varying ATP concentrations (10–100 µM) or buffer pH (7.4 vs. 7.0). Standardize protocols using recombinant enzymes and controls (e.g., staurosporine).
- Cell-based models : Use isogenic cell lines to eliminate genetic variability. Validate target engagement via Western blotting (e.g., phosphorylated protein levels) .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular docking : Simulations (e.g., AutoDock Vina) show hydrogen bonding between the amide group and kinase active sites (e.g., p38 MAPK). Hydrophobic interactions with piperidine enhance binding affinity .
- In vitro assays : Competitive binding assays using -labeled ligands quantify displacement efficacy. For example, IC values of 50–100 nM in p38 MAPK inhibition correlate with docking predictions .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
- Solvent screening : Use high-boiling-point solvents (e.g., DMF) for slow evaporation.
- Temperature gradients : Gradual cooling (0.5°C/hour) reduces lattice defects.
- Additive screening : Glycerol (5% v/v) improves crystal morphology. Data collection at 100 K minimizes thermal motion artifacts .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in piperidine ring conformation across studies?
- Dynamic NMR : Assess ring puckering (e.g., chair vs. boat) at variable temperatures.
- DFT calculations : Compare energy minima for different conformers (e.g., B3LYP/6-31G* basis set). Experimental vs. computational data often align when solvent effects (e.g., chloroform vs. crystal packing) are modeled .
Methodological Best Practices
Q. What quality control steps ensure batch-to-batch consistency in synthesis?
- HPLC purity : ≥98% (C18 column, acetonitrile/water gradient).
- Elemental analysis : Match calculated vs. observed C, H, N values (±0.3%).
- Chiral chromatography : Confirm absence of enantiomeric impurities if applicable .
Q. How should researchers design dose-response studies for in vivo models?
- Pharmacokinetics : Determine bioavailability via LC-MS/MS plasma analysis.
- Dosing regimen : Acute (single 10–50 mg/kg dose) vs. chronic (5 mg/kg/day for 7 days). Monitor off-target effects using histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
